Cas no 1570-75-8 (2,4-Dichloro-5-ethyl-3-methylphenol)

2,4-Dichloro-5-ethyl-3-methylphenol is a chlorinated phenolic compound with notable antimicrobial properties, making it effective as a preservative and disinfectant in industrial and pharmaceutical applications. Its molecular structure, featuring chloro and alkyl substituents, enhances stability and biocidal activity against a broad spectrum of microorganisms, including bacteria and fungi. The compound exhibits low volatility and good solubility in organic solvents, facilitating its incorporation into formulations such as coatings, adhesives, and personal care products. Its efficacy at low concentrations and resistance to degradation under varying environmental conditions make it a reliable choice for long-term preservation. Proper handling is advised due to its potential toxicity.
2,4-Dichloro-5-ethyl-3-methylphenol structure
1570-75-8 structure
Product Name:2,4-Dichloro-5-ethyl-3-methylphenol
CAS No:1570-75-8
MF:C9H10Cl2O
MW:205.081100940704
CID:214020
PubChem ID:247902
Update Time:2025-11-02

2,4-Dichloro-5-ethyl-3-methylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,4-dichloro-5-ethyl-3-methyl-
    • 2,4-dichloro-5-ethyl-3-methylphenol
    • 2,4-Dichlor-3-methyl-5-ethylphenol
    • 2,4-Dichlor-5-ethyl-3-methylphenol
    • 5-Aethyl-2,4-dichlor-3-methyl-phenol
    • 5-ethyl-2,4-dichloro-3-methyl-phenol
    • AC1L6L9K
    • AC1Q2TCR
    • AC1Q3L1T
    • AG-E-06029
    • AR-1D3498
    • CTK4C9267
    • NSC63358
    • 1570-75-8
    • NSC 63358
    • SCHEMBL11311046
    • AKOS024332245
    • A813676
    • DTXSID40289751
    • FT-0719640
    • NSC-63358
    • 2,4-bis(chloranyl)-5-ethyl-3-methyl-phenol
    • CHEMBL1993133
    • NCI60_011196
    • 2,4-Dichloro-5-ethyl-3-methylphenol
    • Inchi: 1S/C9H10Cl2O/c1-3-6-4-7(12)9(11)5(2)8(6)10/h4,12H,3H2,1-2H3
    • InChI Key: GMHTUWZTSIUNIM-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=C(C(=CC=1CC)O)Cl

Computed Properties

  • Exact Mass: 204.011
  • Monoisotopic Mass: 204.01087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 4

Experimental Properties

  • Density: 1.274
  • Boiling Point: 277.5°Cat760mmHg
  • Flash Point: 117.5°C
  • Refractive Index: 1.563
  • PSA: 20.23

2,4-Dichloro-5-ethyl-3-methylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D436098-50mg
2,4-Dichloro-5-ethyl-3-methylphenol
1570-75-8
50mg
$ 50.00 2022-06-05
TRC
D436098-100mg
2,4-Dichloro-5-ethyl-3-methylphenol
1570-75-8
100mg
$ 65.00 2022-06-05
TRC
D436098-500mg
2,4-Dichloro-5-ethyl-3-methylphenol
1570-75-8
500mg
$ 115.00 2022-06-05

Additional information on 2,4-Dichloro-5-ethyl-3-methylphenol

2,4-Dichloro-5-ethyl-3-methylphenol (CAS 1570-75-8): Properties, Applications, and Industry Insights

2,4-Dichloro-5-ethyl-3-methylphenol (CAS 1570-75-8) is a chlorinated phenolic compound with significant industrial relevance. This chloroethylmethylphenol derivative exhibits unique chemical properties that make it valuable across multiple sectors. With the growing demand for specialized chlorinated phenolic compounds in material science and industrial applications, understanding this chemical's characteristics becomes increasingly important.

The molecular structure of 2,4-dichloro-5-ethyl-3-methylphenol features two chlorine atoms at positions 2 and 4, an ethyl group at position 5, and a methyl group at position 3 on the phenolic ring. This specific substitution pattern contributes to its enhanced stability and modified solubility profile compared to simpler phenolic compounds. Recent studies in chemical modification techniques have highlighted how such structural variations can tailor properties for specific applications.

In industrial contexts, CAS 1570-75-8 has gained attention for its role in specialty chemical formulations. The compound's balanced hydrophobic/hydrophilic character, derived from its chloro and alkyl substitutions, makes it particularly useful in developing advanced materials. Current research trends in green chemistry alternatives have prompted investigations into more sustainable production methods for such halogenated phenolic compounds.

The physical properties of 2,4-dichloro-5-ethyl-3-methylphenol include a molecular weight of 219.09 g/mol and characteristic solubility patterns in organic solvents. These properties are frequently discussed in forums about chemical solubility optimization and formulation science. The compound's melting point and stability under various conditions make it suitable for applications requiring temperature-resistant additives.

Quality control measures for 2,4-dichloro-5-ethyl-3-methylphenol production typically involve advanced analytical techniques like HPLC and GC-MS. These methods ensure the compound meets the stringent purity requirements for industrial use. Discussions in chemical quality assurance circles often reference this compound when examining halogenated phenol analysis methods.

Market analysis shows steady demand for CAS 1570-75-8 in specialty chemical sectors. The compound's niche applications in performance material formulations have maintained its commercial relevance despite broader industry shifts toward non-halogenated alternatives. Suppliers frequently address inquiries about 2,4-dichloro-5-ethyl-3-methylphenol availability and technical specifications in global chemical markets.

Recent innovations in phenolic compound modification have explored derivatives of 2,4-dichloro-5-ethyl-3-methylphenol with enhanced environmental profiles. These developments respond to growing industry interest in sustainable chemical solutions while maintaining performance characteristics. Research publications increasingly examine the structure-activity relationships of such modified phenolic compounds.

Handling and storage recommendations for 2,4-dichloro-5-ethyl-3-methylphenol emphasize standard chemical safety protocols. Proper container materials and storage conditions are frequently discussed topics in chemical handling guidelines. The compound's stability under recommended conditions makes it suitable for long-term industrial storage when properly managed.

Environmental considerations for chlorinated phenolic compounds like CAS 1570-75-8 have led to improved waste management strategies in production facilities. Current best practices focus on closed-loop systems and advanced treatment methods to minimize environmental impact. These approaches align with broader industry movements toward responsible chemical manufacturing.

Future prospects for 2,4-dichloro-5-ethyl-3-methylphenol include potential applications in emerging technologies. The compound's unique properties are being evaluated for use in advanced material systems and specialty polymer formulations. As research continues, new applications may emerge in fields requiring customized chemical functionality.

Technical literature about 2,4-dichloro-5-ethyl-3-methylphenol synthesis provides detailed methodologies for its production. These resources are valuable references for professionals working with chlorinated phenol chemistry. The compound's synthesis pathway exemplifies important principles in regioselective halogenation and phenolic compound modification.

Global supply chain dynamics affect the availability of CAS 1570-75-8, with regional production capabilities influencing market distribution. Discussions about chemical sourcing strategies often include this compound as an example of specialty chemical logistics. The market has shown resilience despite fluctuations in raw material costs for chlorinated phenol production.

Analytical challenges associated with 2,4-dichloro-5-ethyl-3-methylphenol characterization have driven method development in chemical analysis. Techniques for accurately quantifying this compound in complex mixtures are topics of interest in analytical chemistry forums. The development of specific detection methods has improved quality control processes for this material.

Comparative studies of chlorinated phenol derivatives frequently include 2,4-dichloro-5-ethyl-3-methylphenol as a reference compound. These studies provide valuable data for understanding how structural variations affect chemical behavior, contributing to the broader field of structure-property relationships in organic chemistry.

Industry standards for 2,4-dichloro-5-ethyl-3-methylphenol purity have evolved to meet increasing quality demands. Specifications for industrial-grade phenolic compounds now include more rigorous testing protocols, reflecting the compound's importance in performance-critical applications. These standards help maintain consistency across different production batches.

Emerging research directions for CAS 1570-75-8 include investigations into its potential role in specialty chemical innovations. The compound's unique combination of properties continues to attract scientific interest, particularly in applications requiring tailored chemical functionality. Future developments may expand its utility in new technological domains.

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